molecular formula C16H19N5O2 B5407035 2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide

2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide

Katalognummer: B5407035
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: OSSJUNLPHFLCAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide, also known as CEP-701, is a small molecule inhibitor of tyrosine kinase. It is a potent and selective inhibitor of the receptor tyrosine kinase FLT3, which is commonly mutated in acute myeloid leukemia (AML). CEP-701 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of AML and other malignancies.

Wirkmechanismus

2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide inhibits the activity of FLT3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in FLT3-mutant AML cells, as well as inhibit their proliferation and migration. In addition, this compound has been shown to enhance the efficacy of chemotherapy in preclinical models of AML.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide is its potency and selectivity for FLT3, which makes it a useful tool for studying the role of FLT3 signaling in AML and other malignancies. However, one limitation is that this compound may not be effective in all patients with FLT3-mutant AML, as some mutations may confer resistance to the drug.

Zukünftige Richtungen

For the development of 2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide and other FLT3 inhibitors include the identification of biomarkers that can predict response to therapy, the development of combination therapies that target multiple signaling pathways, and the investigation of alternative dosing schedules and routes of administration. In addition, the development of second-generation FLT3 inhibitors with improved potency and selectivity may lead to the development of more effective therapies for patients with FLT3-mutant AML and other malignancies.

Synthesemethoden

The synthesis of 2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide involves a multi-step process that begins with the reaction of 4-chloro-2-nitroaniline with ethyl 2-oxo-4-phenylbutyrate to form 2-anilino-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with 3-hydroxy-3-pyrrolidine methanol to form this compound.

Wissenschaftliche Forschungsanwendungen

2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide has been extensively studied in preclinical models of AML and other malignancies. In vitro studies have shown that this compound inhibits the growth and survival of FLT3-mutant AML cells by blocking FLT3 signaling pathways. In vivo studies have demonstrated that this compound can induce tumor regression and prolong survival in mouse models of AML and other malignancies.

Eigenschaften

IUPAC Name

2-anilino-N-[(3-hydroxypyrrolidin-3-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-14(20-11-16(23)6-7-17-10-16)12-8-18-15(19-9-12)21-13-4-2-1-3-5-13/h1-5,8-9,17,23H,6-7,10-11H2,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSJUNLPHFLCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.